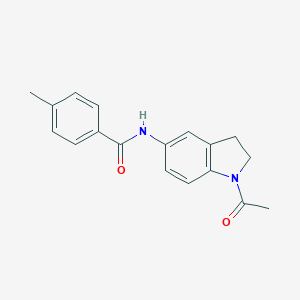
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumors. Additionally, it has been found to protect neurons from oxidative stress and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to exhibit multiple therapeutic effects. This makes it an attractive compound for studying various diseases and disorders. However, one of the limitations of using 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide. One area of research could be to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Another area of research could be to develop more effective formulations of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide that can improve its solubility and bioavailability. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide and identify potential targets for its therapeutic effects.
In conclusion, 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide is a promising compound that has shown potential therapeutic applications in various diseases and disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide could lead to the development of novel treatments for various diseases and disorders.
Synthesis Methods
The synthesis method of 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with 3,4-dimethoxyaniline in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final product, 2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide.
Scientific Research Applications
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molecular Formula |
C18H20BrNO6 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-bromo-N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO6/c1-22-12-7-6-10(8-13(12)23-2)20-18(21)11-9-14(24-3)16(25-4)17(26-5)15(11)19/h6-9H,1-5H3,(H,20,21) |
InChI Key |
OHJADRFFGIZWFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)




![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)



